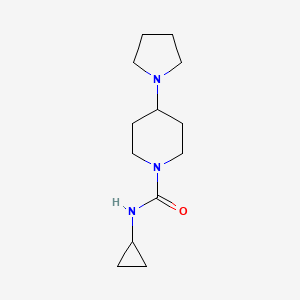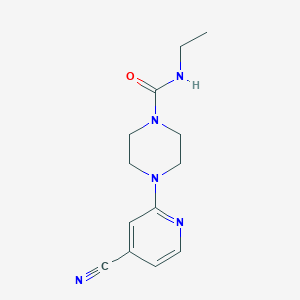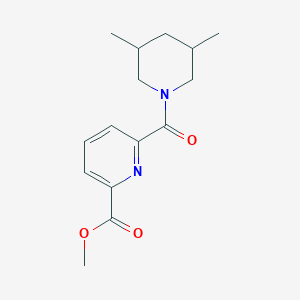
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine-based compound that has a unique structure and properties that make it an attractive candidate for various research studies. In
科学的研究の応用
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has also been studied for its potential use as a neurotransmitter receptor modulator, which could have implications for the treatment of various neurological disorders.
作用機序
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been shown to modulate various signaling pathways in cells, including the MAPK/ERK pathway and the NF-κB pathway. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been shown to bind to various receptors, including the nicotinic acetylcholine receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of antioxidant and anti-inflammatory responses, and the modulation of neurotransmitter receptors. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has also been shown to have neuroprotective effects in various animal models of neurodegenerative disorders.
実験室実験の利点と制限
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has several advantages for lab experiments, including its unique structure and properties, its potent antioxidant and anti-inflammatory properties, and its potential as a neurotransmitter receptor modulator. However, Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, including the development of new synthetic methods for Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, the identification of new targets for Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, and the development of new applications for Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate in various fields. Some potential areas of research include the use of Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate as a potential treatment for cancer and neurodegenerative disorders, the development of new drugs based on Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, and the identification of new signaling pathways and receptors that are modulated by Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate.
Conclusion:
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, or Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate, is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has been extensively studied for its potential use as a neurotransmitter receptor modulator, as well as its potential as a treatment for various diseases, including cancer and neurodegenerative disorders. Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate has several advantages for lab experiments, including its unique structure and properties, but also has some limitations that need to be addressed in further studies. The future directions for research on Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate are vast and exciting, and we look forward to seeing the developments in this field.
合成法
Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,5-dimethylpiperidine-1-carboxamide to form the corresponding amide. Finally, the amide is reacted with methyl iodide to form Methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate.
特性
IUPAC Name |
methyl 6-(3,5-dimethylpiperidine-1-carbonyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-7-11(2)9-17(8-10)14(18)12-5-4-6-13(16-12)15(19)20-3/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECBRMBYKWBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=NC(=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

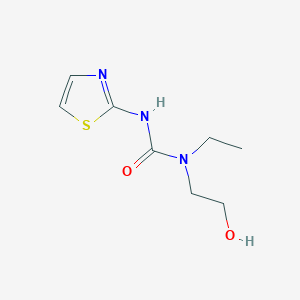
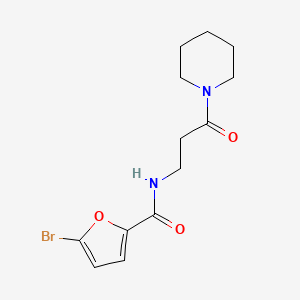
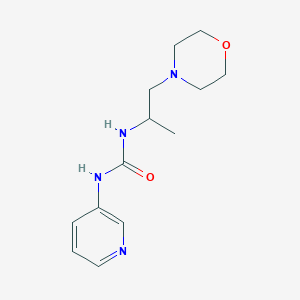
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
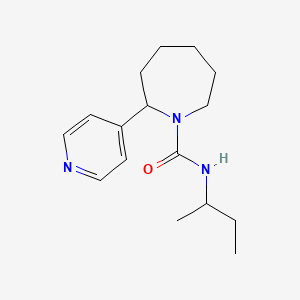
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

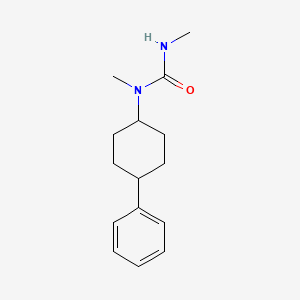

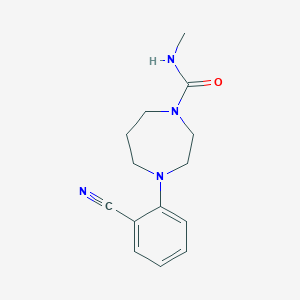
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
